

# 3-Fluoro-5-nitrobenzonitrile physical and chemical properties

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## Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzonitrile

Cat. No.: B027671

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## Technical Guide: 3-Fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Fluoro-5-nitrobenzonitrile** is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group. Its chemical structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of three distinct functional groups offers multiple reaction sites, allowing for diverse chemical modifications and the construction of complex molecular architectures. The incorporation of a fluorine atom is of particular interest in medicinal chemistry, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.<sup>[1]</sup> This guide provides a comprehensive overview of the known physical and chemical properties of **3-Fluoro-5-nitrobenzonitrile**, along with generalized experimental protocols and a discussion of its chemical reactivity.

## Core Physical and Chemical Properties

The physical and chemical properties of **3-Fluoro-5-nitrobenzonitrile** are summarized in the tables below. It is important to note that multiple CAS numbers (112852-80-3 and 110882-60-5) are associated with this compound in various chemical databases.<sup>[2][3][4]</sup>

## General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	166.11 g/mol	<a href="#">[2]</a>
Appearance	Yellow solid	<a href="#">[2]</a>
Melting Point	62 - 66 °C	<a href="#">[2]</a>
Boiling Point	257.6 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.44 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	109.6 °C	<a href="#">[2]</a>
Solubility in Water	Insoluble	<a href="#">[2]</a>
Solubility in Organic Solvents	Soluble in dichloromethane, chloroform	<a href="#">[2]</a>

## Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	112852-80-3, 110882-60-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Chemical Formula	C <sub>7</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Fluoro-5-nitrobenzonitrile** are not readily available in the public domain. However, based on standard organic chemistry principles and procedures for analogous compounds, the following generalized protocols can be proposed.

## General Synthesis Protocol: Nitration of 3-Fluorobenzonitrile

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent.

Materials:

- 3-Fluorobenzonitrile
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Deionized Water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate

Procedure:

- In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 3-fluorobenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the solution of 3-fluorobenzonitrile in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 10-20 °C.<sup>[5]</sup>
- After the addition is complete, allow the reaction to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
- The resulting precipitate, crude **3-Fluoro-5-nitrobenzonitrile**, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- For further purification, the product can be dissolved in dichloromethane, washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.

## General Purification Protocol: Recrystallization

Procedure:

- Dissolve the crude **3-Fluoro-5-nitrobenzonitrile** in a minimum amount of a hot solvent (e.g., ethanol).
- If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.
- Hot-filter the solution to remove any insoluble impurities and the activated carbon.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.

## General Analytical Protocol: Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR spectra should be acquired to confirm the structure of the compound. While specific spectral data for **3-Fluoro-5-nitrobenzonitrile** is not provided in the search results, related compounds show predictable shifts that can be used for structural elucidation.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic vibrational frequencies of the functional groups, such as the nitrile ( $\text{C}\equiv\text{N}$ ) stretch (around  $2230 \text{ cm}^{-1}$ ), the nitro ( $\text{NO}_2$ ) stretches (asymmetric around  $1530 \text{ cm}^{-1}$  and symmetric around  $1350 \text{ cm}^{-1}$ ), and C-F stretch.
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak ( $\text{M}^+$ ) would be expected at  $\text{m/z}$  166.[10]
- Gas Chromatography (GC): GC can be used to determine the purity of the synthesized compound.

## Chemical Reactivity and Applications

**3-Fluoro-5-nitrobenzonitrile** is a versatile chemical intermediate due to the reactivity of its three functional groups.

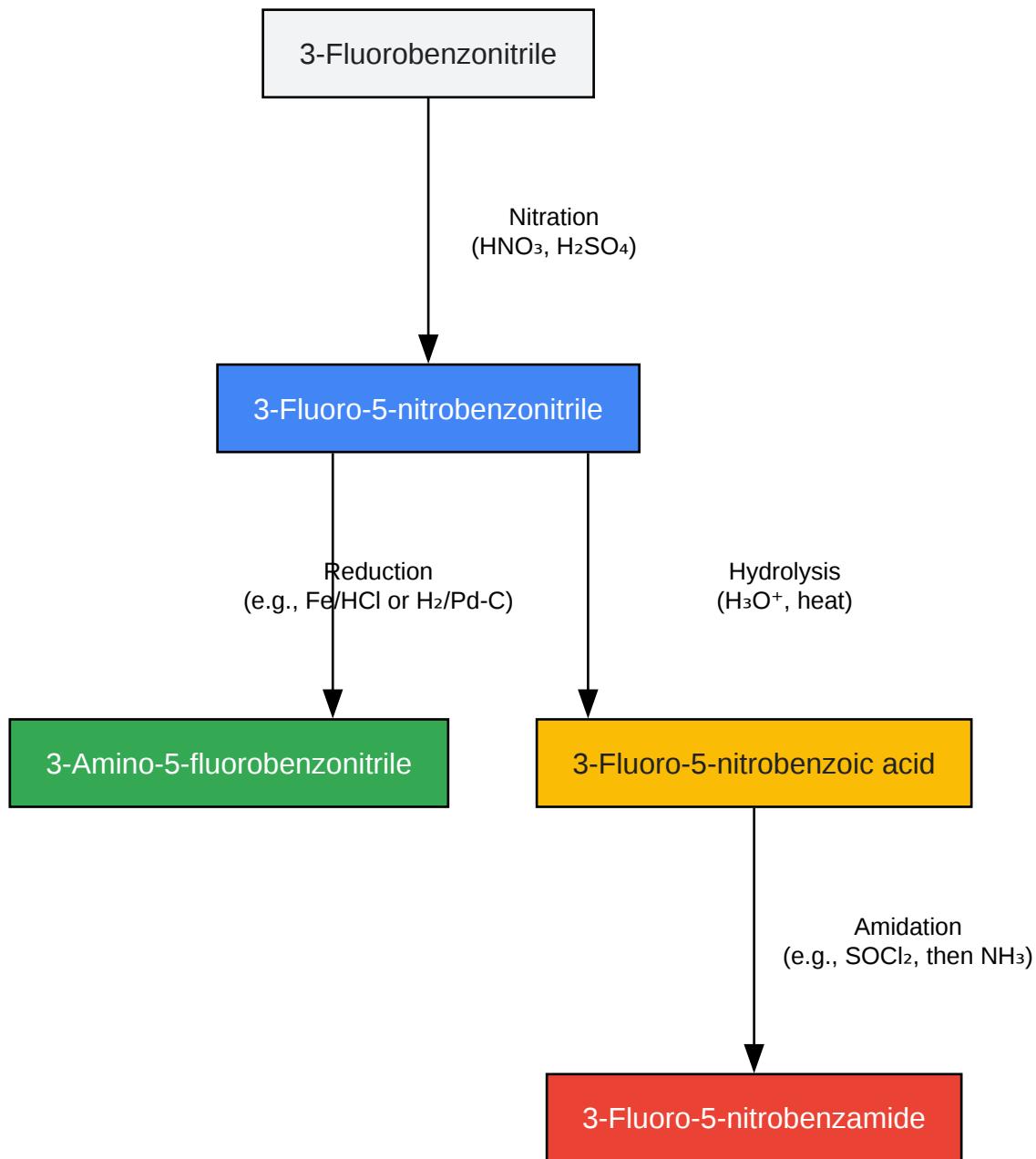
- Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group ( $-\text{NH}_2$ ), which is a key transformation for introducing a nucleophilic site for further derivatization in the synthesis of pharmaceuticals.
- Fluorine Atom: The fluorine atom can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, although this is less facile than in cases where the fluorine is ortho or para to a strong electron-withdrawing group. The presence of fluorine in the final molecule can enhance its pharmacological properties.[1]
- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

These reactive sites make **3-Fluoro-5-nitrobenzonitrile** a useful starting material for creating a variety of more complex molecules, particularly heterocyclic compounds that are common scaffolds in drug discovery.

## Visualizations

### Logical Workflow: Potential Synthetic Pathway

The following diagram illustrates a potential synthetic route to **3-Fluoro-5-nitrobenzonitrile**, highlighting key transformations of functional groups that are common in organic synthesis.



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Caption: A potential synthetic and reaction pathway for **3-Fluoro-5-nitrobenzonitrile**.

## Conclusion

**3-Fluoro-5-nitrobenzonitrile** is a key chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its well-defined physical properties and the versatile reactivity of its functional groups make it an attractive building block for the synthesis of novel compounds. While detailed, peer-reviewed experimental protocols are not widely published, its synthesis and purification can be achieved through established organic chemistry methodologies. This guide provides a foundational understanding of this compound for researchers and developers working on the cutting edge of chemical synthesis.

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